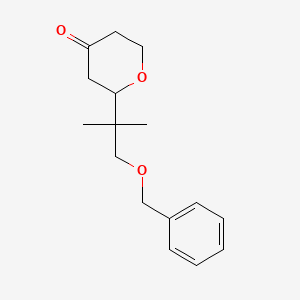
2-(1-(Benzyloxy)-2-methylpropan-2-yl)tetrahydro-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(Benzyloxy)-2-methylpropan-2-yl)tetrahydro-4H-pyran-4-one is an organic compound featuring a tetrahydropyran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Benzyloxy)-2-methylpropan-2-yl)tetrahydro-4H-pyran-4-one typically involves the formation of the tetrahydropyran ring through intramolecular cyclization reactions. One common method involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives with high yield and stereoselectivity . Another approach utilizes lanthanide triflates as catalysts for the intramolecular hydroalkoxylation/cyclization of hydroxyalkenes in room temperature ionic liquids .
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . These methods ensure high yields and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Benzyloxy)-2-methylpropan-2-yl)tetrahydro-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include cerium ammonium nitrate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include tetrahydropyran derivatives, alcohols, and substituted tetrahydropyrans .
Scientific Research Applications
2-(1-(Benzyloxy)-2-methylpropan-2-yl)tetrahydro-4H-pyran-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-(Benzyloxy)-2-methylpropan-2-yl)tetrahydro-4H-pyran-4-one involves its reactivity towards nucleophiles and electrophiles. The oxygen atom in the pyran ring acts as a nucleophile, participating in reactions such as acylation, alkylation, and condensation . This reactivity facilitates the compound’s role as an intermediate in organic synthesis and its potential biological activities.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: Similar in structure but contains a sulfur atom instead of oxygen.
4-Oxotetrahydropyran: A simpler analog with similar reactivity.
Tetrahydro-4H-indol-4-one: Contains a nitrogen atom and is used in medicinal chemistry.
Uniqueness
2-(1-(Benzyloxy)-2-methylpropan-2-yl)tetrahydro-4H-pyran-4-one is unique due to its specific benzyloxy and methylpropan-2-yl substituents, which confer distinct chemical properties and reactivity patterns compared to its analogs .
Properties
Molecular Formula |
C16H22O3 |
|---|---|
Molecular Weight |
262.34 g/mol |
IUPAC Name |
2-(2-methyl-1-phenylmethoxypropan-2-yl)oxan-4-one |
InChI |
InChI=1S/C16H22O3/c1-16(2,15-10-14(17)8-9-19-15)12-18-11-13-6-4-3-5-7-13/h3-7,15H,8-12H2,1-2H3 |
InChI Key |
XDDHCQSORAGPNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)C2CC(=O)CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-propionyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12820200.png)
![Indolo[3,2,1-de]acridin-8-one, 7-chloro-](/img/structure/B12820212.png)
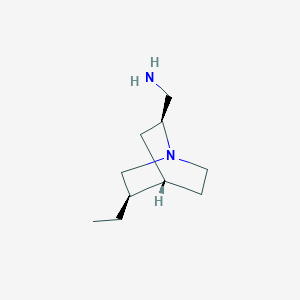
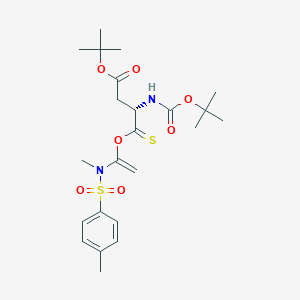
![Tert-butyl 4-(imidazo[1,2-a]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B12820226.png)
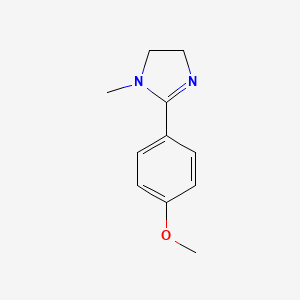
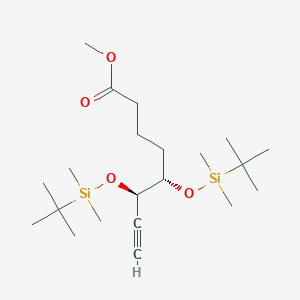

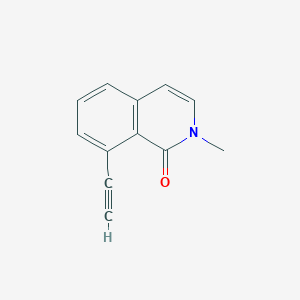
![(R)-benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12820256.png)
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl hydrogen carbonate](/img/structure/B12820263.png)
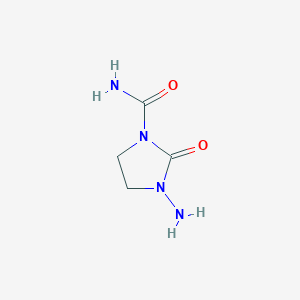
![2-(4-Methyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B12820276.png)
![7,7'-Dihydroxy-2H,2'H-[8,8'-bichromene]-2,2'-dione](/img/structure/B12820286.png)
